4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide

Catalog No.
S1902493
CAS No.
212555-28-7
M.F
C20H26N2O4S2
M. Wt
422.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylami...

CAS Number

212555-28-7

Product Name

4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide

IUPAC Name

4-methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide

Molecular Formula

C20H26N2O4S2

Molecular Weight

422.6 g/mol

InChI

InChI=1S/C20H26N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h7-14,19-22H,3-6H2,1-2H3/t19-,20-/m0/s1

InChI Key

FIAAGQKYVFEMGC-PMACEKPBSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCCC[C@@H]2NS(=O)(=O)C3=CC=C(C=C3)C

Description

The exact mass of the compound 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide is a complex organic compound characterized by its sulfonamide functional group, which is integral to its biological activity. The molecular formula of this compound is C20H26N2O4S2C_{20}H_{26}N_{2}O_{4}S_{2}, and it has a molecular weight of approximately 422.56 g/mol. The compound features a cyclohexyl group substituted with a sulfonylamino moiety, making it structurally unique among sulfonamides. Its melting point ranges from 170 to 173 ºC, indicating solid-state stability at room temperature .

SKI-II acts as a potent inhibitor of sphingosine kinase, an enzyme crucial for the production of sphingosine-1-phosphate (S1P) in cells []. S1P is a signaling molecule involved in various cellular processes, including cell growth, survival, and migration. By inhibiting sphingosine kinase, SKI-II disrupts S1P production, leading to the suppression of these processes in cancer cells and potentially promoting cell death (apoptosis) [].

  • The presence of sulfonamide groups suggests potential allergic reactions in some individuals.
  • As with many anti-cancer agents, SKI-II might have cytotoxic (cell-killing) effects and should be handled with care in a research setting.

The chemical behavior of 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide can be primarily attributed to the presence of the sulfonamide group, which can participate in various nucleophilic substitution reactions. These reactions often involve the replacement of the sulfonamide nitrogen with other nucleophiles, leading to the formation of new compounds. Additionally, this compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts .

The biological activity of 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide is largely associated with its potential as an inhibitor of specific enzymes and pathways in cellular processes. Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. This compound may exhibit similar activities, potentially acting as an antimicrobial agent or modulating other biological pathways due to its structural characteristics .

The synthesis of 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes:

  • Formation of Cyclohexylamine Derivative: The cyclohexane ring is functionalized to introduce the amine group.
  • Sulfonylation: The introduction of the sulfonyl group occurs via reaction with a sulfonyl chloride or an equivalent reagent.
  • Methylation: The methyl groups are added to appropriate positions on the aromatic rings through electrophilic aromatic substitution or similar methods.

These steps may require careful control of reaction conditions such as temperature and pH to ensure high yields and purity .

This compound has potential applications in medicinal chemistry, particularly in the development of new antibiotics or inhibitors targeting specific enzymes involved in disease processes. Its unique structure may allow it to interact with biological targets differently than traditional sulfonamides, potentially leading to novel therapeutic agents .

Interaction studies involving 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide focus on its binding affinity and inhibitory effects on various biological targets. These studies often utilize techniques such as:

  • Enzyme Inhibition Assays: To evaluate its effectiveness against specific enzymes.
  • Molecular Docking Studies: To predict how well the compound binds to target proteins.
  • Cell Culture Experiments: To assess its biological effects in living cells.

These studies help elucidate the mechanism of action and potential therapeutic uses of the compound .

Several compounds share structural similarities with 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide. Below are some examples:

Compound NameMolecular FormulaKey Features
4-Methyl-N-(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamideC20H26N2O4S2C_{20}H_{26}N_{2}O_{4}S_{2}Enantiomeric variant with potentially different biological activity
4-Methyl-N-(p-toluenesulfonyl)anilineC13H17NC_{13}H_{17}NSimpler structure lacking cyclohexane ring
N,N-Dimethyl-p-toluenesulfonamideC11H15NC_{11}H_{15}NContains dimethylamine instead of cyclohexane

Uniqueness

The uniqueness of 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide lies in its combination of a cyclohexane ring with a sulfonamide group and multiple methyl substitutions on aromatic rings. This configuration may result in distinct pharmacological properties compared to other similar compounds .

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide)

Dates

Modify: 2023-08-16

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